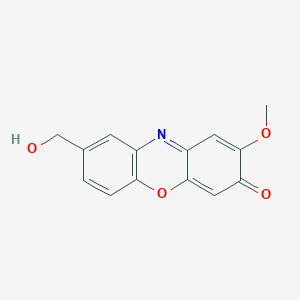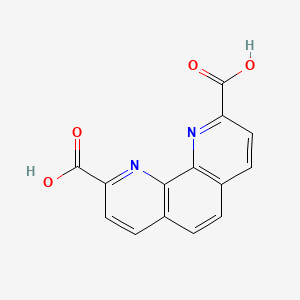
1,10-phenanthroline-2,9-dicarboxylic Acid
Overview
Description
1,10-phenanthroline-2,9-dicarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complex Synthesis and Characterization
1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is extensively used in the synthesis and characterization of metal complexes. For instance, a Chromium(III) complex containing PDA was synthesized, revealing that PDA acts as a tridentate ligand. The complex demonstrated unique electrochemical properties, with a significant over potential for both cathodic and anodic peaks compared to the free Cr3+ ion (Moghimi et al., 2005).
Luminescence Applications
PDA exhibits notable applications in luminescence studies, particularly with europium (Eu3+) complexes. These complexes show potential for aqueous analytical studies using luminescence techniques, highlighting PDA's suitability as a europium chelator (Templeton & Pollak, 1989).
Magnetic Property Studies
PDA's role in studying magnetic properties is evident in the synthesis of octahedral clusters containing metal ions like Mn, Co, and Ni. These clusters, incorporating PDA, display antiferromagnetic interactions and are useful in magnetic studies (Miao et al., 2015).
Metal Ion Selectivity and Stability
PDA has shown great promise in forming complexes with high thermodynamic stability and selectivity for large metal ions. Its rigid extended aromatic backbone leads to enhanced stability and selectivity, especially for ions like Ca(II), Cd(II), and Gd(III) (Melton et al., 2006).
Complexation with Actinides and Lanthanides
The complexation of PDA with trivalent actinides and lanthanides has been researched, highlighting its potential in selective bonding and extraction processes in nuclear waste management (Ogden et al., 2012).
Supramolecular Network Synthesis
PDA is instrumental in the synthesis of supramolecular networks. For example, a study demonstrated the synthesis of a compound with PDA, resulting in a complex supramolecular structure with extensive hydrogen bonding (Jin et al., 2012).
Potential in Cancer Research
PDA's derivatives have been explored in the context of anti-lung cancer activity. The study of Bi(III) and Ce(III) chelates with PDA revealed promising results in this regard (Li et al., 2020).
Mechanism of Action
Target of Action
1,10-Phenanthroline-2,9-dicarboxylic Acid primarily targets metallopeptidases , particularly zinc metallopeptidases . Metallopeptidases are enzymes that use a metal ion for catalytic activity and play a crucial role in various biological processes, including protein degradation and signal transduction .
Mode of Action
The compound acts as an inhibitor of metallopeptidases . It achieves this by removing and chelating the metal ion required for the enzyme’s catalytic activity, rendering the enzyme inactive . This interaction results in the formation of an inactive apoenzyme .
Biochemical Pathways
The inhibition of metallopeptidases by this compound affects the protein degradation pathway . By inhibiting these enzymes, the compound disrupts the normal function of the pathway, leading to an accumulation of undegraded proteins .
Pharmacokinetics
The compound’s solubility in certain solvents has been quantitatively evaluated , which could influence its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of metallopeptidase activity . This leads to a disruption in protein degradation, which can have various downstream effects depending on the specific proteins affected .
Safety and Hazards
Future Directions
1,10-Phenanthroline-2,9-dicarboxylic acid has potential applications in the field of nuclear energy. It is being studied for the separation and transmutation of minor actinides and lanthanides due to its complexation properties . Additionally, it has been used to synthesize a hexacoordinated Cu (II)-based organic complex .
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline-2,9-dicarboxylic acid plays a crucial role in biochemical reactions, primarily due to its ability to chelate metal ions. It interacts with enzymes, proteins, and other biomolecules by binding to metal ions that are essential for their catalytic activity. For instance, it is known to inhibit metallopeptidases by chelating the metal ions required for their function, thus rendering the enzymes inactive . This interaction is particularly significant in the study of zinc metallopeptidases, where this compound exhibits a high affinity for zinc ions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with metal-dependent enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the chelation of zinc ions by this compound can disrupt zinc-dependent transcription factors, leading to altered gene expression . Additionally, its impact on metalloproteins can affect cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the chelation of metal ions. This binding interaction inhibits the catalytic activity of metal-dependent enzymes by removing the essential metal ions from their active sites . The compound’s ability to form stable complexes with metal ions is central to its mechanism of action. Furthermore, the inhibition of metallopeptidases by this compound can lead to changes in gene expression, as the removal of metal ions affects the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of metal-dependent enzymes, leading to prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit metal-dependent enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting essential metal ion homeostasis and causing cellular damage . Threshold effects have been observed, where the compound’s inhibitory action is dose-dependent, and excessive dosages can lead to detrimental outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and metal-dependent enzymes. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . The compound’s chelating properties enable it to interfere with the normal functioning of enzymes that require metal ions as cofactors, thereby impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its ability to bind to metal ions and proteins. The compound can be transported across cell membranes through metal ion transporters or by forming complexes with binding proteins . Its localization and accumulation within specific cellular compartments depend on the presence of metal ions and the affinity of the compound for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and targeting signals. The compound can be directed to specific compartments or organelles through post-translational modifications or by binding to metal-dependent proteins . Its activity and function within these subcellular locations are influenced by the local concentration of metal ions and the presence of target biomolecules.
Properties
IUPAC Name |
1,10-phenanthroline-2,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVCROWUPWXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428797 | |
| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57709-61-2 | |
| Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) interact with metal ions?
A1: PDA acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. It achieves this through its two nitrogen atoms on the phenanthroline backbone and the two oxygen atoms from its carboxylate groups. This strong binding affinity for various metal ions stems from its rigid, preorganized structure. [, , , ]
Q2: What makes PDA particularly interesting in terms of metal ion selectivity?
A2: PDA demonstrates a strong size-based selectivity for larger metal ions with an ionic radius of approximately 1.0 Å. This selectivity is attributed to the ligand's rigid, extended aromatic backbone, which creates a cleft ideally sized for these larger ions. [, ]
Q3: How does PDA's structure contribute to the stability of its metal complexes?
A3: PDA's rigid, preorganized structure leads to high levels of ligand preorganization. This means the ligand requires minimal conformational changes to bind to a metal ion, resulting in a favorable entropic contribution to the complexation and thus, enhanced thermodynamic stability. [, , ]
Q4: Can you elaborate on the "synergy" between the donor groups in PDA and its effect on metal binding?
A4: PDA exhibits a unique synergy between its pyridyl and carboxylate donor groups. While metal ions with high charges, like Th(IV), typically bind poorly with pyridyl donors in aqueous solutions due to their poor charge dispersal ability, the carboxylate groups in PDA compensate for this by efficiently dispersing charge to the solvent through hydrogen bonding. This enables the strong donor strength of the pyridyl groups to manifest, leading to remarkably high stability constants for complexes with such metal ions. []
Q5: What is the significance of the "intra-ligand synergistic effect" observed in PDA complexes?
A5: The "intra-ligand synergistic effect" refers to the cooperative interaction between different donor atoms within the same ligand molecule. In PDA, this effect is observed between the softer nitrogen atoms in the phenanthroline moiety and the harder oxygen atoms in the carboxylate groups. This effect significantly influences the binding affinity and selectivity of PDA towards different metal ions, particularly trivalent actinides and lanthanides. []
Q6: Are there examples of PDA forming supramolecular structures?
A6: Yes, the presence of carboxylate groups in PDA facilitates the formation of supramolecular networks through hydrogen bonding. For instance, in the crystal structure of H2pdda·2H2O (H2pdda = 5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid), PDA chelates a water molecule via hydrogen bonds. In the coordination compound with Mn(II), it chelates a heptacoordinate Mn(II) atom, while the nitrogen atoms in the ligand and the chloride ions contribute to the extensive hydrogen bonding network, leading to supramolecular structures. []
Q7: What is the molecular formula and weight of PDA?
A7: The molecular formula of this compound is C14H8N2O4. Its molecular weight is 268.22 g/mol.
Q8: Which spectroscopic techniques are commonly used to characterize PDA and its complexes?
A8: PDA and its complexes are commonly characterized using various spectroscopic techniques, including:
- NMR spectroscopy: This technique is used to determine the structure and purity of PDA and its derivatives. [, , ]
- IR spectroscopy: This technique is used to identify functional groups and study the coordination modes of PDA in metal complexes. [, , ]
- UV-Vis spectroscopy: This technique is widely used to study the complexation behavior of PDA with metal ions, determine stability constants, and investigate the electronic properties of the complexes. [, , , , ]
- Fluorescence spectroscopy: This technique is particularly useful for studying PDA complexes with lanthanide ions, as they often exhibit characteristic luminescence properties. It is also used to investigate the interaction of PDA with biomolecules. [, , , ]
Q9: How does PDA perform under different pH conditions?
A9: PDA exhibits pH-dependent complexation behavior. The protonation constants of PDA have been determined as pK1 = 4.75 and pK2 = 2.53. This information is crucial for understanding its metal-binding ability and selectivity under various pH conditions. [] For instance, some metal ions form complexes with PDA that are stable even at pH 2, while others might be displaced at lower pH values. []
Q10: Has PDA been investigated in the context of catalysis?
A11: Yes, PDA and its metal complexes have been explored for their catalytic properties. Notably, Fe-N-C nanosheets synthesized using PDA as a preorganized ligand exhibited remarkable catalytic activity in activating oxygen. This enhanced activity was attributed to the presence of highly dispersed FeC nanoclusters and abundant carbon and oxygen vacancy defects, resulting from the use of PDA during synthesis. []
Q11: What catalytic applications have been demonstrated for PDA-based materials?
A11: PDA-based materials have shown promise in:
- Electrochemiluminescence (ECL) amplification: Fe-N-C nanosheets synthesized with PDA enhanced the ECL of luminol, enabling the sensitive detection of tetracycline, an antibiotic posing risks to aquatic ecosystems. []
- Long-lasting chemiluminescence: Cu(II)-PDA complexes immobilized on paper substrates facilitated long-lasting chemiluminescence emissions from luminol-H2O2 systems. This phenomenon, attributed to the controlled morphology and catalytic activity of the complex, has potential applications in cold light sources, analytical chemistry, and bioimaging. []
Q12: How has computational chemistry been employed in understanding PDA and its complexes?
A12: Density functional theory (DFT) calculations have played a crucial role in:
- Explaining binding affinity and selectivity: DFT studies helped rationalize the stronger binding affinity of PDA for uranium over vanadium ions by elucidating the structural features of their respective complexes. []
- Investigating complexation behavior: DFT calculations provided insights into the complexation behavior of PDA-based ligands with trivalent lanthanides and actinides, explaining the observed selectivity patterns based on electronic structure and bonding characteristics. []
Q13: How do structural modifications of PDA impact its metal binding properties?
A13: Structural modifications to the PDA framework significantly influence its metal binding properties:
- Functionalization with soft donor atoms: Incorporating soft donor atoms like sulfur into the PDA structure, as seen in mono-thio-dicarboxylic acids (TCA/TCA1) and di-thio-dicarboxylic acid (THIO), alters the metal ion selectivity. Notably, TCA1, with metal-ligand binding primarily through oxygen atoms, exhibits the highest selectivity for actinides over lanthanides. []
- Introduction of phenyl substituents: Adding phenyl substituents to the phenanthroline core, as in 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid (dppda), influences the chiral sensing ability of its Eu(III) complexes. These complexes exhibit induced circularly polarized luminescence (CPL) in the presence of specific amino acids, suggesting potential applications as chiral sensors. []
Q14: What analytical techniques have been employed to study PDA and its applications?
A14: Researchers have utilized a variety of analytical techniques to investigate PDA and its applications, including:
- UV-Vis spectroscopy: For studying complexation equilibria, determining formation constants, and monitoring competition reactions with other ligands. [, , , , ]
- Fluorescence spectroscopy: To investigate the luminescent properties of PDA complexes, particularly with lanthanide ions, and for applications in bioassays and sensing. [, , , , ]
- Electrochemiluminescence (ECL): To evaluate the catalytic activity of PDA-based materials in enhancing ECL signals for analytical applications. []
- Time-resolved fluorescence: To improve the sensitivity and reduce background noise in immunoassays and other bioanalytical applications using PDA-based labels. [, , ]
- X-ray crystallography: To determine the solid-state structures of PDA complexes, providing valuable insights into their coordination geometry, bond lengths, and intermolecular interactions. [, , , , ]
Q15: What are some potential applications of PDA in the biomedical field?
A17: PDA's ability to form stable complexes with lanthanide ions, such as Gd(III), makes it a promising candidate for developing contrast agents in magnetic resonance imaging (MRI). [] Furthermore, its use in time-resolved fluoroimmunoassays (TRFIA) showcases its potential for developing highly sensitive diagnostic tools. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


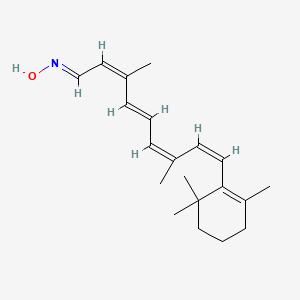
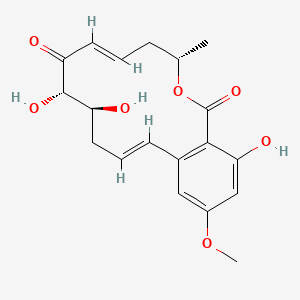
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)
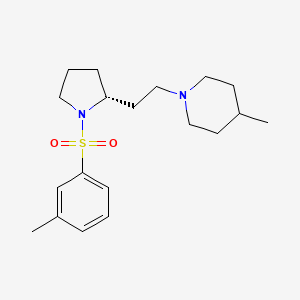

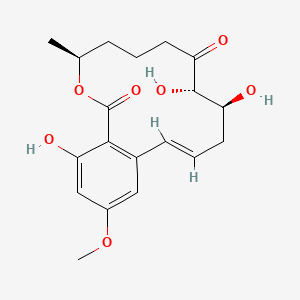
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)



![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)

